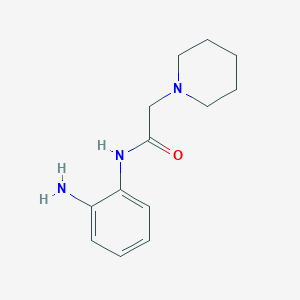

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide

Description

Properties

IUPAC Name |

N-(2-aminophenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZGOYVUHDGADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide typically involves the condensation of 2-aminophenylacetic acid with piperidine. One common method includes the use of dry dichloromethane (DCM) as a solvent and lutidine as a base. The reaction is facilitated by coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide has a wide array of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in desired biological outcomes .

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

Compound A : (2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide

- Key Features :

- Selectivity : High M3 muscarinic receptor selectivity (Ki = 2.8 nM) over M2 (Ki = 540 nM), enabling bronchodilation without cardiac side effects .

- Pharmacokinetics : Low brain penetration (brain/plasma ratio = 0.13), minimizing CNS effects compared to scopolamine (ratio = 1.7) .

- Therapeutic Application : Potent oral activity in inhibiting acetylcholine-induced bronchoconstriction (ED50 = 0.022 mg/kg in rats) .

(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21)

- Key Features: Synthesis: Two methods (A and B) yield 68% and 72%, respectively, with purity confirmed via NMR and HRMS . Structural Variation: Hydroxyimino group and ethyl substitution on piperidine enhance metabolic stability.

Analogues with Varied Heterocycles and Substituents

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

- Key Features :

N-Phenyl-2-(piperazin-1-yl)acetamide

- Key Features :

N-Substituted Acetamides with Thiazol or Indazol Groups

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Key Features :

2-(3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide

- Key Features :

Biological Activity

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide, also known as 2-piperidin-1-yl-N-[2-[(2-piperidin-1-ylacetyl)amino]phenyl]acetamide, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety and an amino group attached to a phenyl ring. This unique structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer) : The compound exhibited an IC50 value of 0.62 μM, indicating potent cytotoxicity compared to standard treatments like Sorafenib (IC50 = 1.62 μM) .

- MCF-7 (breast cancer) : Induced cell cycle arrest at G2/M phase and promoted apoptosis, with molecular docking studies revealing strong binding interactions with PARP-2, a target involved in DNA repair mechanisms .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets and pathways:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to inhibited proliferation and increased apoptosis rates .

- Protein Kinase Inhibition : It has shown significant inhibitory effects on key kinases involved in cancer progression, such as IGF1R (76.84% inhibition) and EGFR (24.36% inhibition), which are critical for cell survival and growth signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Not specified | Growth inhibition |

| Anticancer | HepG2 | 0.62 | Cytotoxicity, G2/M phase arrest |

| Anticancer | MCF-7 | Not specified | Apoptosis induction, PARP-2 inhibition |

Q & A

Q. What are the optimal synthetic routes for N-(2-Aminophenyl)-2-piperidin-1-ylacetamide, and how can reaction yields be maximized?

Methodological Answer: The compound is typically synthesized via condensation reactions. A validated approach involves reacting 2-piperidin-1-ylacetic acid derivatives with 1,2-diaminobenzene in dry dichloromethane (DCM) using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and lutidine as a base at room temperature . Yield optimization requires strict anhydrous conditions, stoichiometric control of reactants (1:1.2 molar ratio of acid to amine), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by thin-layer chromatography (TLC) ensures intermediate stability and reaction completion.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Enzyme Inhibition: Test against kinases or histone deacetylases (HDACs) using fluorometric or colorimetric substrate assays (e.g., HDAC-Glo™) .

- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48–72 hours exposure .

- Receptor Binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values across labs) be resolved?

Methodological Answer: Contradictions often arise from assay conditions or compound purity.

- Reproducibility Protocol:

- Validate purity via HPLC (≥95%) and elemental analysis.

- Standardize assay parameters (e.g., cell passage number, serum concentration, incubation time).

- Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements.

- Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What strategies are effective in designing target-specific assays for this compound’s piperidine-acetamide scaffold?

Methodological Answer:

- Molecular Docking: Perform in silico docking (AutoDock Vina) against protein databases (PDB) to prioritize targets. For example, HDAC2 (PDB: 3MAX) shows high binding affinity for similar acetamides .

- Structure-Activity Relationship (SAR): Synthesize analogs with modified piperidine substituents (e.g., fluorination) or acetamide linkers to isolate critical pharmacophores .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (acetonitrile/water). Use SHELX-TL for structure refinement .

- Key Parameters: Analyze torsion angles between the piperidine ring and acetamide group to assess planarity. Compare with density functional theory (DFT)-optimized geometries for validation .

Q. What methodologies address low solubility in pharmacological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility while retaining activity .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes.

- Outlier Handling: Apply Grubbs’ test (α=0.05) to exclude extreme values. Use bootstrapping for confidence intervals .

Q. How should researchers interpret conflicting results between in vitro and in vivo efficacy studies?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma concentration-time curves (AUC, Cₘₐₓ) to assess bioavailability.

- Tissue Distribution Studies: Use radiolabeled compound (¹⁴C or ³H) to track accumulation in target organs .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.